molecular formula C26H22FN5O2 B11293710 3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

3-(3-fluorophenyl)-N-(4-isopropylbenzyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11293710
M. Wt: 455.5 g/mol
InChI Key: JTPHPLSUIGLWBI-UHFFFAOYSA-N
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Description

3-(3-fluorophenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the triazoloquinazoline core, followed by functionalization to introduce the fluorophenyl and propan-2-ylphenyl groups.

    Formation of the Triazoloquinazoline Core: This step usually involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the phenyl ring.

    Functionalization with Propan-2-ylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction to attach the propan-2-ylphenyl group to the triazoloquinazoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and propan-2-ylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving triazoloquinazolines.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-(3-fluorophenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide exerts its effects is likely related to its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-fluorophenyl)-5-oxo-N-{[4-(propan-2-yl)phenyl]methyl}-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C26H22FN5O2

Molecular Weight

455.5 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-oxo-N-[(4-propan-2-ylphenyl)methyl]-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C26H22FN5O2/c1-15(2)17-8-6-16(7-9-17)14-28-25(33)19-10-11-21-22(13-19)32-24(29-26(21)34)23(30-31-32)18-4-3-5-20(27)12-18/h3-13,15,31H,14H2,1-2H3,(H,28,33)

InChI Key

JTPHPLSUIGLWBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F

Origin of Product

United States

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